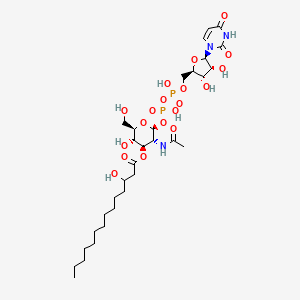
2,4,6-三氯苯基-4'-氨基苯醚
描述
2,4,6-Trichlorophenyl-4'-aminophenyl ether, also known as 2,4,6-Trichlorophenyl-4'-aminophenyl ether, is a useful research compound. Its molecular formula is C12H8Cl3NO and its molecular weight is 288.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trichlorophenyl-4'-aminophenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichlorophenyl-4'-aminophenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水生物种中的生物富集和代谢
研究表明,2,4,6-三氯苯基-4'-氨基苯醚(CNP-氨基)可以在鲤鱼等水生物种中积累。该化合物以两种形式存在:自由CNP-氨基和结合CNP-氨基。研究表明,在暴露14天后,鲤鱼的各器官(如肌肉、肝脏、肾脏和胆囊)中的生物富集因子(BCF)存在显著差异。此外,2,4,6-三氯苯基-4'-乙酰胺基苯醚(CNP-乙酰胺)在鲤鱼的肌肉和内脏中被检测为代谢产物 (Tsuda et al., 1990)。
化学合成和稳定性分析
已进行了对2,4,6-三氯苯基甲基自由基的各种衍生物的合成和分析,包括三(2,4,6-三氯苯基)碳离子六氯化锑酸盐及其甲基醚衍生物。这些研究有助于了解这些化合物的稳定性和电子性质,为它们在化学各领域的潜在应用提供了见解 (Carilla et al., 1994)。
分析化学和色谱
分析化学领域的研究利用2,4,6-三氯苯基烷基醚作为气相色谱中的保留指数标记物。这种应用对多氯联苯的分析具有重要意义,提高了色谱分析的精度和可靠性 (Morosini & Ballschmiter, 1994)。
环境降解研究
已研究了二苯醚除草剂CNP在各种土壤条件下的降解。CNP在氧化和还原条件下的降解速率存在显著差异,为了解这类化合物的环境影响和降解过程提供了重要数据 (Oyamada & Kuwatsuka, 1979)。
未来方向
生化分析
Biochemical Properties
2,4,6-Trichlorophenyl-4’-aminophenyl ether plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human androgen receptor (hAR) and human estrogen receptor-alpha (hERα), displaying both antiandrogenic and estrogenic activities . These interactions suggest that 2,4,6-Trichlorophenyl-4’-aminophenyl ether may act as an endocrine disruptor, influencing hormonal activities in organisms.
Cellular Effects
The effects of 2,4,6-Trichlorophenyl-4’-aminophenyl ether on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can disrupt endocrine functions by binding to androgen and estrogen receptors, thereby altering gene expression and cellular responses . Additionally, it has been reported to induce hepatic drug-metabolizing enzymes, further affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4,6-Trichlorophenyl-4’-aminophenyl ether exerts its effects through binding interactions with biomolecules. It binds to androgen and estrogen receptors, inhibiting or activating these receptors depending on the context . This binding leads to changes in gene expression, which in turn affects various cellular functions. The compound’s ability to act as both an agonist and antagonist to these receptors highlights its complex mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenyl-4’-aminophenyl ether change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can persist in the environment, with its degradation products also exhibiting biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenyl-4’-aminophenyl ether vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of this compound have been associated with toxic effects such as liver damage and endocrine disruption . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects.
Metabolic Pathways
2,4,6-Trichlorophenyl-4’-aminophenyl ether is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with cellular components. These metabolic pathways influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,4,6-Trichlorophenyl-4’-aminophenyl ether is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can significantly impact its biological activity. For example, its accumulation in liver tissues has been linked to its hepatotoxic effects .
Subcellular Localization
The subcellular localization of 2,4,6-Trichlorophenyl-4’-aminophenyl ether is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences the compound’s interactions with cellular components and its overall biological effects. For instance, its presence in the nucleus can affect gene expression by interacting with nuclear receptors .
属性
IUPAC Name |
4-(2,4,6-trichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIXMXKRLYKJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73166-60-6 (hydrochloride) | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20180919 | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26306-61-6 | |
| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary degradation products of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil?
A1: Research by [] indicates that the degradation of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil, under both oxidative (aerobic) and reductive (anaerobic) conditions, leads to several key products:
Q2: How does the degradation rate of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ under oxidative and reductive conditions in flooded soil?
A2: [] found a significant difference in the degradation rate depending on the redox potential of the flooded soil:
Q3: What happens to a significant portion of the 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil shortly after application?
A3: A large portion of the radioactivity from the applied 2,4,6-Trichlorophenyl-4'-aminophenyl ether becomes strongly adsorbed to the soil within a few days, becoming unextractable with organic solvents. This phenomenon is attributed to the formation of complexes between the amino derivative of the compound and soil constituents. []
Q4: How does the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether differ between carp and the soil environment?
A4: While the provided abstracts [, ] do not offer specifics on the accumulation and metabolism of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in carp, they highlight an interesting research avenue. Comparing the metabolic pathways and accumulation patterns in carp with those observed in soil environments can provide valuable insights into the compound's behavior in different biological systems. Further investigation into these studies is recommended for a comprehensive understanding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)






![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)


![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)


